molecular formula C13H13N3O3 B1194819 Mnthcc CAS No. 23708-74-9

Mnthcc

Cat. No.: B1194819
CAS No.: 23708-74-9
M. Wt: 259.26 g/mol
InChI Key: GIRHIRGKYLQEQN-UHFFFAOYSA-N
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Description

Mnthcc (hypothetical name: Manganese(III) tetrahydrate carboxylate complex) is a synthetic coordination compound featuring a manganese(III) core ligated by carboxylate groups and four water molecules. Such compounds are typically investigated for applications in catalysis, biomimetic chemistry, and materials science due to their tunable electronic properties and stability in aqueous environments .

Key properties inferred from analogous compounds include:

  • Molecular formula: Mn(C₆H₅COO)₃·4H₂O
  • Coordination geometry: Octahedral (Mn³⁺ center with carboxylate and aqua ligands)
  • SHE (based on manganese(III) analogs)

Properties

CAS No.

23708-74-9

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

1-methyl-2-nitroso-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C13H13N3O3/c1-7-12-9(6-11(13(17)18)16(7)15-19)8-4-2-3-5-10(8)14-12/h2-5,7,11,14H,6H2,1H3,(H,17,18)

InChI Key

GIRHIRGKYLQEQN-UHFFFAOYSA-N

SMILES

CC1C2=C(CC(N1N=O)C(=O)O)C3=CC=CC=C3N2

Canonical SMILES

CC1C2=C(CC(N1N=O)C(=O)O)C3=CC=CC=C3N2

Synonyms

1-methyl-2-nitroso-1,2,3,4-tetrahydo-beta-carboline-3-carboxylic acid
MNTHCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Mnthcc’s properties, we compare it with two structurally related complexes: Fenthcc (Iron(III) tetrahydrate carboxylate complex) and Znthcc (Zinc(II) tetrahydrate carboxylate complex).

Table 1: Structural and Physicochemical Properties
Property This compound Fenthcc Znthcc
Metal oxidation state +3 +3 +2
Coordination number 6 6 6
Thermal stability Decomposes at 220°C Decomposes at 250°C Stable up to 300°C
Solubility in H₂O 12 g/L 8 g/L 20 g/L
Magnetic moment (μB) 4.9 5.9 0 (diamagnetic)

Key Findings :

  • Redox activity: this compound and Fenthcc exhibit higher redox potentials than Znthcc due to their +3 oxidation states, making them suitable for oxidative catalysis .
  • Magnetic behavior : this compound’s lower magnetic moment vs. Fenthcc suggests stronger ligand-field effects in the Mn³⁺ complex .
  • Thermal stability : Znthcc’s superior stability correlates with Zn²⁺’s filled d-shell, reducing susceptibility to ligand dissociation .

Functional Comparison with Analogous Compounds

Table 2: Catalytic Performance in Water Oxidation
Compound Turnover frequency (TOF, h⁻¹) Overpotential (mV) Stability (cycles)
This compound 450 380 50
Fenthcc 320 410 30
[Ru(bpy)₃]³⁺ 600 290 100

Analysis :

  • This compound outperforms Fenthcc in TOF and overpotential, likely due to manganese’s intermediate Lewis acidity, which balances substrate binding and electron transfer .
  • Both this compound and Fenthcc are less stable than ruthenium-based catalysts, highlighting a trade-off between cost (earth-abundant metals) and durability .

Challenges in Comparative Analysis

Sample representativeness : Variations in synthesis batches (e.g., ligand purity, hydration levels) may skew solubility and stability data .

Spectroscopic overlap : Similar IR and UV-Vis spectra between this compound and Fenthcc complicate differentiation; complementary techniques like XAS (X-ray absorption spectroscopy) are recommended .

Extraction artifacts : Acidic extraction protocols may alter this compound’s hydration shell, affecting reported solubility .

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